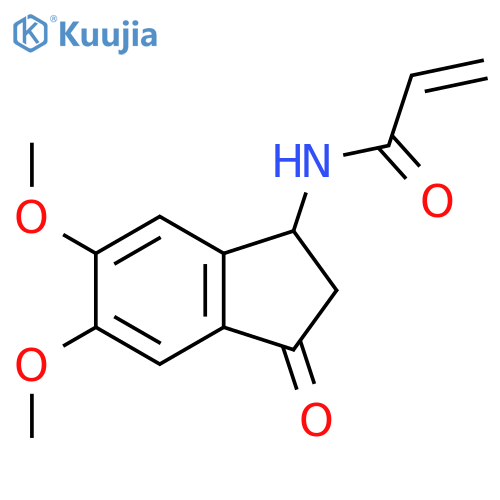

Cas no 2305393-13-7 (N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide)

2305393-13-7 structure

商品名:N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide

- 2305393-13-7

- EN300-26595735

- Z3405285545

- N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide

-

- インチ: 1S/C14H15NO4/c1-4-14(17)15-10-7-11(16)9-6-13(19-3)12(18-2)5-8(9)10/h4-6,10H,1,7H2,2-3H3,(H,15,17)

- InChIKey: KRLLFIJXBDGHLS-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C=C(C(=CC=2C(C1)NC(C=C)=O)OC)OC

計算された属性

- せいみつぶんしりょう: 261.10010796g/mol

- どういたいしつりょう: 261.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 382

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 64.6Ų

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26595735-0.05g |

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide |

2305393-13-7 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

5. Water

2305393-13-7 (N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide) 関連製品

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬